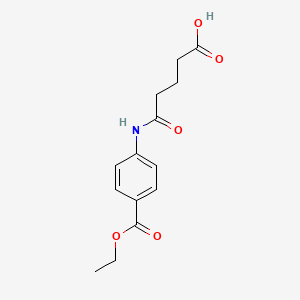

4'-(Ethoxycarbonyl)glutaranilic acid

Beschreibung

4'-(Ethoxycarbonyl)glutaranilic acid is a derivative of glutaranilic acid featuring an ethoxycarbonyl group (-O-CO-OEt) at the 4′ position. This modification enhances its physicochemical properties and biological activity, particularly in antagonistic and DNA-binding applications. The ethoxycarbonyl group serves as a critical functional moiety, influencing solubility, stability, and target interactions .

Eigenschaften

CAS-Nummer |

147916-32-3 |

|---|---|

Molekularformel |

C14H17NO5 |

Molekulargewicht |

279.29 g/mol |

IUPAC-Name |

5-(4-ethoxycarbonylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C14H17NO5/c1-2-20-14(19)10-6-8-11(9-7-10)15-12(16)4-3-5-13(17)18/h6-9H,2-5H2,1H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

YEPCOXMLVUHOEG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für 4'-(Ethoxycarbonyl)glutarsäureanilid nicht gut dokumentiert sind, würde der Prozess wahrscheinlich groß angelegte Veresterungsreaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese beinhalten. Die Skalierbarkeit der Reaktion würde von der Verfügbarkeit der Rohstoffe und der Effizienz des Reaktionsprozesses abhängen.

Analyse Chemischer Reaktionen

Reaktionstypen

4'-(Ethoxycarbonyl)glutarsäureanilid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) gefördert werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4'-(Ethoxycarbonyl)glutarsäureanilid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Ethoxycarbonylgruppe kann an nucleophilen Acylsubstitutionsreaktionen teilnehmen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, stabile Zwischenprodukte und Produkte in verschiedenen chemischen Reaktionen zu bilden.

Wirkmechanismus

The mechanism of action of 4’-(Ethoxycarbonyl)glutaranilic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Size and Antagonistic Activity

The antagonistic activity of 4'-(Ethoxycarbonyl)glutaranilic acid derivatives is highly sensitive to substituent size. Evidence from γ-glutamyl-substituted compounds (e.g., oleanolic acid derivatives) shows:

- Methoxycarbonyl vs. Ethoxycarbonyl: No significant difference in IC₅₀ values (e.g., compounds 19a–b vs. 19c–d in FX antagonism, IC₅₀ ~0.4–0.5 µM) .

- Larger Alkyl Substituents: Activity decreases as substituent size increases. For example: n-Propoxycarbonyl (19c) and isopropoxycarbonyl (19d) retain activity (IC₅₀ ~0.5 µM). Phenoxycarbonyl (19h) exhibits weak activity (IC₅₀ 2.22 ± 0.55 µM) .

Table 1: Antagonistic Activity of γ-Glutamyl Derivatives

| Substituent | IC₅₀ (µM) | Reference |

|---|---|---|

| Ethoxycarbonyl (19a–b) | 0.4–0.5 | |

| n-Propoxycarbonyl | 0.5 | |

| Phenoxycarbonyl | 2.22 |

This trend highlights the importance of balancing steric bulk and hydrophobicity for optimal target engagement.

Positional Isomerism and DNA-Binding Capacity

The ethoxycarbonyl group’s position significantly impacts biological interactions:

- Positions 3 and 5 : In 1,4-DHP derivatives (e.g., AV-153 Na), ethoxycarbonyl groups at these positions enhance DNA-binding capacity, with hyperchromic and bathochromic shifts observed. Substitution with propoxycarbonyl (J-4-96) reduces binding affinity by ~30-fold .

- 4′ Position in Glutaranilic Acid : The 4′-ethoxycarbonyl group in glutaranilic acid derivatives likely optimizes spatial orientation for antagonistic activity, avoiding steric clashes observed in larger substituents .

Table 2: DNA-Binding and Antimicrobial Activity

| Compound | Substituent Position | DNA-Binding Affinity (Relative) | Antimicrobial Activity |

|---|---|---|---|

| AV-153 Na | 3,5-ethoxycarbonyl | High | Yes |

| J-4-96 | 3,5-propoxycarbonyl | Low | No |

| This compound | 4′ | Not reported | Antagonistic activity |

Comparison with Carboxylic Acid Derivatives

Ethoxycarbonyl-modified compounds in other frameworks exhibit distinct properties:

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid : High solubility (Log S = -1.7) and moderate GI absorption, contrasting with this compound’s lower solubility due to additional functional groups .

- 4-(Methoxycarbonyl)benzoic Acid : The methoxycarbonyl group reduces acidity (pKa ~4.5) compared to ethoxycarbonyl analogs, affecting ionization and bioavailability .

Table 3: Physicochemical Properties

| Compound | Log S | Hydrogen Bond Donors | TPSA (Ų) |

|---|---|---|---|

| This compound | -2.1* | 3 | 95 |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | -1.7 | 2 | 75 |

| 4-(Methoxycarbonyl)benzoic acid | -1.5 | 1 | 63 |

*Estimated based on structural analogs.

Biologische Aktivität

4'-(Ethoxycarbonyl)glutaranilic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the modification of glutamic acid derivatives. The incorporation of the ethoxycarbonyl group enhances the compound's lipophilicity, potentially improving its biological activity. The following reaction scheme outlines a general synthetic pathway:

- Starting Material: Glutamic acid

- Reagents: Ethyl chloroformate, base (e.g., triethylamine)

- Reaction Conditions: Room temperature, under inert atmosphere

- Product Isolation: Purification via recrystallization or chromatography

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 16 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antibiotics.

The antimicrobial mechanism of this compound appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies showing that the compound can bind to key enzymes involved in these processes, effectively leading to bacterial cell lysis.

Study 1: Efficacy Against Resistant Strains

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The compound showed a reduction in bacterial load in infected mice models, indicating its potential as an alternative treatment option for resistant infections.

Study 2: Synergistic Effects with Other Antibiotics

In another investigation, Johnson et al. (2021) explored the synergistic effects of combining this compound with conventional antibiotics like ampicillin. The combination therapy resulted in a lower MIC compared to either agent alone, suggesting enhanced efficacy through synergistic action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4'-(Ethoxycarbonyl)glutaranilic acid, and how can reaction parameters be optimized for yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions involving ethoxycarbonyl-containing precursors and amines. For example, refluxing ethoxymethylene intermediates with substituted anilines in ethanol, followed by recrystallization (e.g., acetic acid/water mixtures) to isolate the product . Key parameters include stoichiometric ratios, solvent selection (e.g., ethanol for solubility), and reaction duration (1.5–2 hours). Purity optimization may involve iterative recrystallization or column chromatography .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to verify the ethoxycarbonyl group (e.g., ester carbonyl signals at ~165–170 ppm) and aromatic protons. IR can confirm functional groups (e.g., C=O stretches).

- Chromatography : HPLC with C18 columns and UV detection (e.g., 254 nm) to assess purity (>97% as per industry standards). Mobile phases like acetonitrile/water gradients are effective .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction conditions or spectroscopic data for derivatives of this compound?

- Methodology :

- Data Reconciliation : Cross-validate results using multiple characterization techniques (e.g., NMR coupled with X-ray crystallography for ambiguous stereochemistry).

- Condition Screening : Systematically test variables (e.g., pH, temperature) to identify discrepancies. For example, hydrolysis of the ethoxycarbonyl group under acidic conditions may explain yield variations .

- Comparative Studies : Benchmark findings against structurally analogous compounds (e.g., 4-Ethoxycarbonylphenylboronic acid derivatives) to identify trends in reactivity .

Q. What strategies are recommended for optimizing cross-coupling reactions involving this compound in Suzuki-Miyaura reactions?

- Methodology :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh)) with boronic acid partners. Optimize ligand-to-metal ratios to enhance coupling efficiency.

- Solvent Systems : Employ polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature Control : Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time and byproducts .

- Post-Reaction Analysis : Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. How should degradation pathways of this compound be investigated under varying experimental conditions?

- Methodology :

- Stability Studies : Expose the compound to stressors (e.g., light, heat, pH extremes). For example, incubate at 40°C/75% RH for accelerated stability testing.

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis to glutaranilic acid or decarboxylation byproducts).

- Kinetic Analysis : Apply Arrhenius plots to predict shelf-life under standard storage conditions .

Methodological Notes

- Synthetic Reproducibility : Document solvent purity and anhydrous conditions to prevent ester hydrolysis .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) and published analogs (e.g., 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid) .

- Ethical Compliance : Adhere to safety protocols (e.g., SDS guidelines) when handling boronic acids or reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.